molecular formula C20H30O4 B1233356 Prostaglandin C2

Prostaglandin C2

Cat. No. B1233356
M. Wt: 334.4 g/mol
InChI Key: CMBOTAQMTNMTBD-KLASNZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin C2 is a member of the class of prostaglandins C that is prosta-5,11,13-trien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 5Z,13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a this compound(1-).
PGC2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGC2 is considered to be an eicosanoid lipid molecule. PGC2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGC2 has been primarily detected in urine. Within the cell, PGC2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGC2 is involved in the acetylsalicylic Acid action pathway, the trisalicylate-choline action pathway, the lumiracoxib action pathway, and the arachidonic Acid metabolism pathway. PGC2 is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

Scientific Research Applications

Prostaglandins and Inflammation

Prostaglandins, including Prostaglandin C2, are crucial in sustaining homeostatic functions and mediating pathogenic mechanisms, particularly in the inflammatory response. Their generation and roles in various inflammatory conditions have significant implications for clinical conditions like atherosclerosis and aortic aneurysm (Ricciotti & FitzGerald, 2011).

Pharmacology and Clinical Application

This compound's widespread distribution in the body leads to a variety of pharmacological effects, influencing physiological systems such as blood pressure regulation and bronchodilation. This understanding has propelled clinical applications in fields like hypertension, peripheral vascular disease, and asthma treatment (Karim & Hillier, 2012).

Synthesis and Drug Development

The stereocontrolled synthesis of prostaglandins like this compound has evolved significantly, facilitating the development of pharmaceuticals. Innovations in synthesis techniques have made prostaglandin-based drugs more accessible and opened new avenues for therapeutic prostaglandin analogues (Coulthard, Erb, & Aggarwal, 2012).

Prostaglandins as Immune Modulators

This compound plays a pivotal role in immune regulation. Its diverse activities, particularly in modulating immunity and inflammation, are critical for the development of new therapeutic approaches aimed at immune modulation (Harris et al., 2002).

Prostaglandins in Reproductive Biology

In reproductive biology, prostaglandins like this compound are essential. They influence processes such as oogenesis and spermatogenesis, with their roles being organ and tissue-specific. This understanding has significant implications for therapies and treatments in reproductive health (Sirois, Boerboom, & Sayasith, 2003).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(Z)-7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-14,17-18,21H,2-3,5-6,8-11,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-,18+/m0/s1

InChI Key

CMBOTAQMTNMTBD-KLASNZEFSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC1=CCC(=O)C1CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1=CCC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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